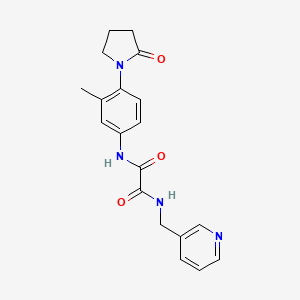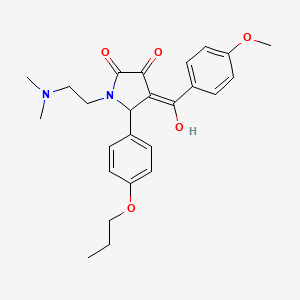![molecular formula C20H18BrNO4S2 B2489842 3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-68-3](/img/structure/B2489842.png)
3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex benzamides often involves multi-step reactions, including bromination, sulfonation, and amidation. These processes are designed to introduce specific functional groups (e.g., bromo, methoxy, sulfonyl) into the molecule, enabling the targeted chemical properties and activities. For example, Jacobs et al. (1994) explored the synthesis of closely related compounds, emphasizing fluorinated amide substituents' introduction to discover potent molecules for clinical evaluation (Jacobs et al., 1994).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, Demir et al. (2015) employed X-ray single crystal diffraction and DFT to analyze a novel benzamide molecule's structure, revealing its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, Chapman et al. (1973) described the preparation of benzo[b]thiophen derivatives from bromomethyl compounds and secondary amines, illustrating benzamides' reactivity and potential for generating pharmacologically active compounds (Chapman et al., 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. While specific data on "3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide" is not directly available, similar compounds have been studied to determine these properties, aiding in the prediction of behavior and applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define a compound's potential applications. For instance, Hirokawa et al. (2000) discussed synthesizing related compounds and their regioselective reactions, highlighting the intricate relationship between molecular structure and chemical reactivity (Hirokawa et al., 2000).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity : New heterocycles, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research suggests potential applications in developing new antimicrobial agents (Rosca, 2020).
Electrogenerated Nickel(I) Catalysis : Studies involving the controlled-potential reduction of related bromoethers catalyzed by nickel(I) have led to the efficient synthesis of tetrahydrofuran derivatives. This process demonstrates applications in organic synthesis and the development of novel chemical compounds (Esteves, Ferreira, & Medeiros, 2007).
Photochemical Properties for Cancer Therapy : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound , revealed its potential use in photodynamic therapy for cancer treatment. These derivatives demonstrated high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Antifungal Derivatives : Novel molecules derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for antifungal activity. This research highlights potential applications in developing new antifungal agents (Ienascu et al., 2018).
Development of Molecular Wires : Aryl bromides, related to the compound of interest, have been used as building blocks for the synthesis of thiol end-capped molecular wires. This application is significant in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Antioxidant Activity from Marine Red Algae : Bromophenol derivatives, structurally related to the compound , have been isolated from the marine red alga Rhodomela confervoides and demonstrated potent antioxidant activities. This suggests potential applications in food preservation and health supplements (Li et al., 2011).
Propiedades
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZBIXJTDKFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
